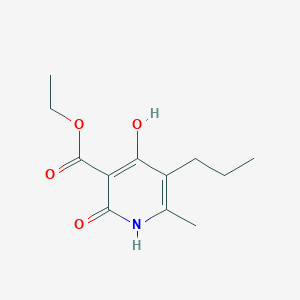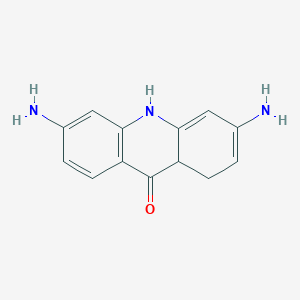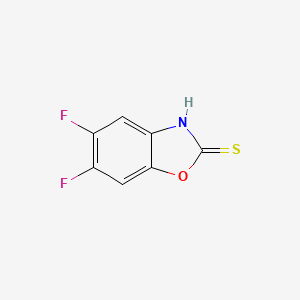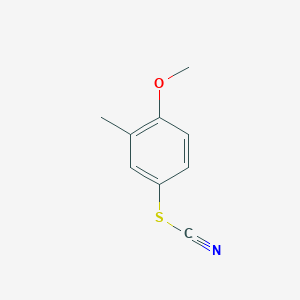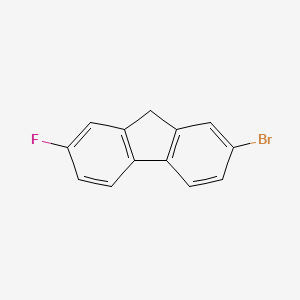
2-bromo-7-fluoro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-7-fluoro-9H-fluorene is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are substituted by bromine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-bromo-7-fluoro-9H-fluorene can be synthesized through a bromination reaction of fluorene. One common method involves using propylene carbonate as a solvent and N-bromosuccinimide (NBS) as the brominating reagent . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-7-fluoro-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the aid of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of fluorene-based alcohols, ketones, or hydrocarbons.
Aplicaciones Científicas De Investigación
2-bromo-7-fluoro-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Research:
Mecanismo De Acción
The mechanism of action of 2-bromo-7-fluoro-9H-fluorene involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-9H-fluorene: Similar in structure but lacks the fluorine substituent.
2,7-dibromo-9H-fluorene: Contains two bromine atoms at positions 2 and 7 instead of a bromine and a fluorine atom.
2-fluoro-9H-fluorene: Contains a fluorine atom at position 2 instead of a bromine atom.
Uniqueness
2-bromo-7-fluoro-9H-fluorene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other compounds, making it valuable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
1806-21-9 |
|---|---|
Fórmula molecular |
C13H8BrF |
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
2-bromo-7-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H8BrF/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 |
Clave InChI |
OWHRBUKPUVSUDS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


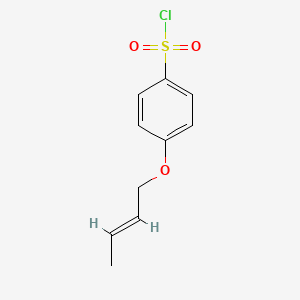
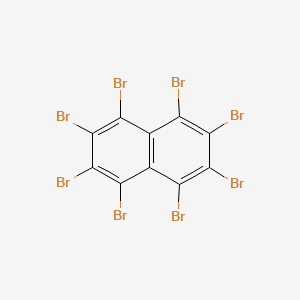
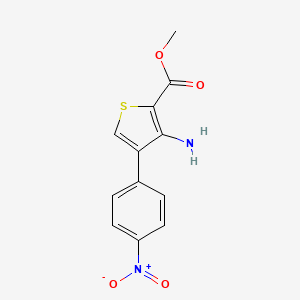
![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)
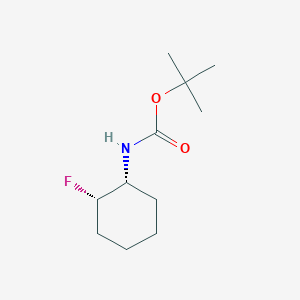
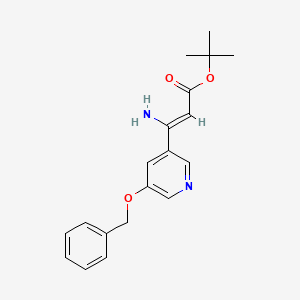
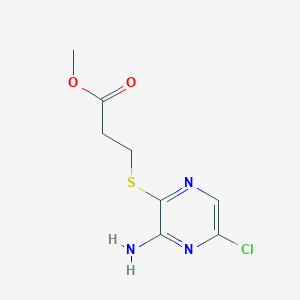
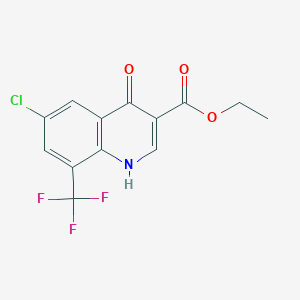
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
